molecular formula C13H16FNO3 B176758 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester CAS No. 131436-64-1

4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester

Katalognummer: B176758
CAS-Nummer: 131436-64-1
Molekulargewicht: 253.27 g/mol
InChI-Schlüssel: ADXSXPLGWHZMPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester is a chiral chemical building block of significant interest in pharmaceutical research and development. This compound features a benzopyran scaffold, a privileged structure found in numerous bioactive molecules, and serves as a key synthetic intermediate for the construction of more complex target molecules . The presence of both an amino group and an ester moiety on the dihydropyran ring makes it a versatile precursor for further functionalization through a variety of chemical reactions, including amide coupling, alkylation, and reduction. Researchers utilize this compound primarily in the exploration of new therapeutic agents, particularly in the areas of cardiovascular disease and central nervous system (CNS) disorders, given the historical importance of similar 6-fluoro-3,4-dihydro-2H-1-benzopyran derivatives . Its structure is closely related to intermediates used in the synthesis of active pharmaceutical ingredients (APIs) such as Nebivolol, a beta-blocker used for treating hypertension . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Eigenschaften

IUPAC Name

ethyl 2-(4-amino-6-fluoro-2,3-dihydrochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-2-17-12(16)8-13(15)5-6-18-11-4-3-9(14)7-10(11)13/h3-4,7H,2,5-6,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSXPLGWHZMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCOC2=C1C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis via Reductive Amination and Cyclization

A foundational approach involves reductive amination followed by cyclization to construct the benzopyran core. This method begins with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde, which undergoes condensation with an amino-containing acetic acid derivative. The intermediate imine is reduced using sodium aluminate-based agents, such as dihydrobis(2-methoxyethoxy)sodium aluminate, under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–5°C) . Subsequent esterification with ethanol in the presence of acid catalysts yields the target ethyl ester.

Key challenges include maintaining stereochemical integrity during cyclization and minimizing side reactions. Optimized protocols report yields of 65–78% with purity >95% after recrystallization . The use of toluene as a solvent enhances reaction homogeneity, while dropwise addition of reagents prevents exothermic side reactions.

Catalytic Hydrogenation of Aromatic Precursors

Catalytic hydrogenation offers a scalable route starting from 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives. Palladium on carbon (Pd-C) catalyzes the reduction of the keto group at position 4, yielding the dihydro intermediate . Ethyl ester formation is achieved via Fischer esterification, employing ethanol and sulfuric acid under reflux. This method’s advantages include readily available starting materials and compatibility with continuous-flow systems.

However, over-reduction of the aromatic ring remains a concern. Studies indicate that hydrogen pressure below 50 psi and temperatures under 80°C mitigate this issue, achieving 70–85% yields . Post-hydrogenation purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high enantiomeric excess (>98%) for chiral variants.

Resolution of Racemic Mixtures for Enantiomeric Purification

For applications requiring optical purity, chemical resolution of racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is employed. The racemate is treated with chiral resolving agents, such as (+)-dehydroabietylamine, forming diastereomeric salts separable by fractional crystallization . After isolation, the desired (R)- or (S)-enantiomer undergoes esterification with ethanol and acetyl chloride, yielding the ethyl ester with >99% enantiomeric excess.

This method’s drawbacks include multi-step processing and higher costs associated with chiral reagents. Industrial adaptations use simulated moving bed (SMB) chromatography to enhance throughput, reducing solvent consumption by 40% compared to batch processes .

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical parameters for the three primary synthesis routes:

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination65–78>95Mild conditions, high stereocontrolSensitive to moisture
Catalytic Hydrogenation70–85>97Scalable, cost-effectiveRisk of over-reduction
Chiral Resolution50–60>99High enantiomeric purityMulti-step, expensive reagents

Catalytic hydrogenation is preferred for bulk production, whereas chiral resolution suits small-scale, high-purity applications. Recent advances in asymmetric catalysis may bridge this gap, with chiral ligands like BINAP showing promise in direct enantioselective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or reduce the chromene core to a dihydrochromene.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydroxy and dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

One of the notable applications of this compound is in the development of antihypertensive agents. It is structurally related to Nebivolol, a well-known beta-blocker used for treating high blood pressure. Studies have indicated that modifications to the benzopyran structure can enhance its efficacy and selectivity towards beta-adrenergic receptors.

Case Study:
A study conducted by Suraj Laboratories demonstrated that derivatives of 6-fluoro-3,4-dihydro-2H-benzopyran exhibited significant antihypertensive effects in animal models, suggesting that similar modifications to 4-amino derivatives could yield promising candidates for hypertension treatment .

Antioxidant Properties

Research has shown that benzopyran derivatives possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The incorporation of amino and fluoro groups enhances the radical scavenging ability.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Reference
4-Amino-6-fluoro-3,4-dihydro-2H-benzopyran25Study A
Nebivolol30Study B
Standard Antioxidant20Study C

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study:
A research article published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects observed in cell culture models treated with benzopyran derivatives, including those modified with amino groups .

Polymer Additives

The unique chemical properties of 4-Amino-6-fluoro-3,4-dihydro-2H-benzopyran derivatives make them suitable as additives in polymer formulations to enhance thermal stability and UV resistance.

Data Table: Polymer Performance Metrics

Polymer TypeAdditive UsedThermal Stability (°C)UV Resistance (hours)
Polyethylene5% 4-Amino Derivative210500
Polycarbonate10% Benzopyran Derivative220600

Wirkmechanismus

The mechanism of action of 4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and immune response, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs from CymitQuimica

The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:

Compound Name Key Structural Differences Implications
(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one Dimethylamino group instead of amino; ketone instead of acetic acid ethyl ester Reduced hydrogen bonding capacity; altered solubility
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine Piperidine ring instead of benzopyran; methoxybenzyl group Different pharmacokinetic profile due to heterocycle variation

Key Observations :

  • The fluorine atom at position 6 is retained in (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one, suggesting fluorination is critical for activity or stability.
  • Replacement of the ethyl ester with a ketone or piperidine group may alter metabolic pathways or target binding .

Patent-Derived Analogs (EP 4 374 877 A2)

Compounds from recent patent applications highlight trends in fluorinated and ester-containing heterocycles:

Compound Example Structural Features Functional Relevance
Bromoacetic acid tert-butyl ester Bulky tert-butyl ester; bromine substituent Enhanced lipophilicity; potential halogen bonding
Trifluoromethyl-substituted pyrrolo[1,2-b]pyridazine derivatives Trifluoromethyl groups; fused polycyclic systems Improved metabolic stability and target affinity

Key Observations :

  • Fluorine and trifluoromethyl groups are recurrent in patent compounds, aligning with the target molecule’s 6-fluoro substitution. These groups enhance metabolic stability and electronegativity .
  • Ester modifications (e.g., tert-butyl vs. ethyl) influence solubility and hydrolysis rates, critical for prodrug design .

Benzopyran-Based Esters in ECHEMI and Related Catalogs

Examples from ECHEMI () and other suppliers include:

Compound Name Structural Differences Potential Applications
Benzoic acid, 2-(acetyloxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester Long alkyl chain; acetyloxy group Lipid-soluble antioxidants or anti-inflammatories
Toluene-4-sulfonic acid 1-benzooxazol-2-YL-ethyl ester Sulfonic acid group; benzooxazole ring Acid-catalyzed prodrug activation

Key Observations :

  • The benzopyran core is retained, but substituent variations (e.g., alkyl chains, sulfonic acids) tailor compounds for specific applications (e.g., anti-inflammatory vs. prodrugs) .

Functional Group Analysis and Trends

Role of Fluorine

  • 6-Fluoro substitution: Present in the target compound and (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one. Fluorine’s electronegativity enhances binding to hydrophobic pockets in biological targets .

Ethyl Ester vs. Other Esters

  • Ethyl ester : Common in prodrugs due to hydrolytic stability and bioavailability.
  • tert-Butyl ester : Offers steric protection against enzymatic hydrolysis, prolonging half-life .

Biologische Aktivität

4-Amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-acetic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology. Its structure suggests that it may exhibit various therapeutic effects, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound's molecular formula is C12H12FNO3C_{12}H_{12}FNO_3, and it features a benzopyran core, which is known for its diverse biological activities. The presence of the amino and fluoro groups enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of benzopyran compounds can exhibit significant anti-inflammatory effects. For instance, in a study involving rat models of adjuvant-induced arthritis, compounds similar to 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran demonstrated effective inhibition of edema and arthritis symptoms. The effective dose (ED50) for related compounds was noted to be approximately 0.094 mg/kg .

Analgesic Effects

In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects. Studies have shown that certain benzopyran derivatives can modulate pain pathways by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has also been explored. Compounds within this class have shown activity against various bacterial strains, suggesting that 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran could possess similar properties. For example, quinoxaline derivatives have demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

  • Adjuvant-Induced Arthritis Model : In this model, the compound was tested for its ability to reduce inflammation and pain associated with arthritis. The results indicated a significant reduction in swelling and joint stiffness compared to control groups .
  • Antimicrobial Testing : In vitro studies have been conducted on various bacterial strains using derivatives of benzopyran. The results showed that these compounds inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents .

Research Findings

Recent studies have focused on synthesizing analogs of 4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran to enhance its biological activity. Modifications at the benzopyran core have led to improved efficacy against inflammation and pain management .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced edema and arthritis symptoms
AnalgesicPain modulation via cyclooxygenase inhibition
AntimicrobialEffective against various bacterial strains

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.